An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is a highly functionalized and reactive chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a reactive acyl bromide, a stereocenter at the α-carbon bearing a bromine atom, and a tetrafluoroethyl moiety, makes it a valuable precursor for the introduction of complex fluorinated motifs into a wide range of molecules. The presence of multiple fluorine atoms can profoundly influence the biological and material properties of the final products, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations is paramount when working with a highly reactive compound such as 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 41874-81-1 | [1] |
| Molecular Formula | C₃Br₂F₄O | Inferred |
| Molecular Weight | 291.84 g/mol | Inferred |
| Density | 2.332 g/cm³ | [1] |
| Flash Point | 8.3 °C | [1] |
| Appearance | Likely a colorless to light-colored fuming liquid | Inferred |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. | Inferred |
Safety and Handling
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is classified as a corrosive liquid.[1] As with all acyl halides, it is extremely sensitive to moisture and will react readily with water, including atmospheric humidity, to produce corrosive hydrogen bromide gas and 2-bromo-2,3,3,3-tetrafluoropropanoic acid.[2]
Core Safety Precautions:
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Proposed Synthesis Pathway
Experimental Protocol (Hypothetical)
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α-Bromination: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, 2,3,3,3-tetrafluoropropanoic acid is treated with a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction mixture is gently heated to initiate the reaction, which is monitored by the disappearance of the starting material (e.g., by GC-MS or ¹⁹F NMR). Upon completion, excess bromine is removed.
-
Acyl Bromide Formation: The crude 2-bromo-2,3,3,3-tetrafluoropropanoic acid is then treated with a brominating agent such as thionyl bromide (SOBr₂) or an excess of phosphorus tribromide (PBr₃). The reaction is typically heated to drive the conversion to the acyl bromide.
-
Purification: The resulting 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is purified by fractional distillation under reduced pressure to yield the final product.
Reactivity and Mechanistic Considerations
The reactivity of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is dominated by the electrophilicity of the carbonyl carbon and the presence of two leaving groups: the bromide on the acyl group and the bromide at the α-position.
Reactions at the Carbonyl Group
As a typical acyl halide, it is expected to undergo nucleophilic acyl substitution with a variety of nucleophiles. These reactions are generally rapid and exothermic.
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Hydrolysis: As previously mentioned, it readily reacts with water to form 2-bromo-2,3,3,3-tetrafluoropropanoic acid and HBr.[2] This reaction underscores the necessity of anhydrous conditions during its use.
-
Alcoholysis: Reaction with alcohols will yield the corresponding esters, which are also valuable fluorinated building blocks.
-
Aminolysis: Reaction with primary or secondary amines will produce the corresponding amides. This is a key transformation for introducing the 2-bromo-2,3,3,3-tetrafluoropropanoyl moiety into peptides or other amine-containing pharmaceuticals.
Reactivity at the α-Carbon
The bromine atom at the α-position is susceptible to nucleophilic substitution, likely proceeding through an Sₙ2 mechanism. The presence of the adjacent electron-withdrawing carbonyl group and trifluoromethyl group is expected to activate the α-carbon towards nucleophilic attack.
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Reaction with Nucleophiles: Soft nucleophiles such as thiolates, cyanides, and azides are expected to displace the α-bromide, providing a route to a variety of α-substituted tetrafluoropropionyl derivatives.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[5][6] For 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide, two distinct fluorine environments are expected:
-
-CF₃ group: A signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-CF- group: A signal for the single fluorine atom at the α-position.
Due to spin-spin coupling, these signals would likely appear as complex multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show three distinct carbon signals:
-
Carbonyl carbon (-C(O)Br): This signal would appear at a characteristic downfield chemical shift.
-
α-Carbon (-CBrF-): The chemical shift of this carbon would be influenced by the attached bromine and fluorine atoms.
-
Trifluoromethyl carbon (-CF₃): This carbon signal would exhibit a large one-bond C-F coupling constant.
Mass Spectrometry
The mass spectrum of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide would be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] The molecular ion peak would appear as a cluster of peaks. Common fragmentation pathways would likely involve the loss of a bromine radical, a bromine atom, and the carbonyl group.
Applications in Drug Development and Organic Synthesis
The unique combination of functional groups in 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide makes it a highly attractive reagent for:
-
Lead Optimization: The introduction of the 2-bromo-2,3,3,3-tetrafluoropropanoyl moiety can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group is a well-known bioisostere for other functional groups and can enhance metabolic stability.
-
Synthesis of Novel Fluorinated Heterocycles: The dual reactivity of this compound allows for its use in the construction of complex, fluorine-containing heterocyclic systems, which are prevalent in many pharmaceuticals.
-
Materials Science: The incorporation of fluorinated segments can impart unique properties to polymers and other materials, such as increased thermal stability and hydrophobicity.
Conclusion
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is a potent and versatile chemical reagent with significant potential in various scientific disciplines. Its high reactivity, while demanding careful handling, provides a gateway to a vast array of novel fluorinated compounds. A comprehensive understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective utilization in research and development. Further experimental studies are warranted to fully elucidate the rich chemistry of this promising building block.
References
-
Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
De Kimpe, N., & D'hooghe, M. (2011). The Fascinating Chemistry of α-Haloamides. Current Organic Chemistry, 15(22), 3847–3883. Retrieved from [Link]
-
Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Kummerlöwe, G., & Luy, B. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-11. Retrieved from [Link]
-
Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]
-
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533-539. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
Pearson+. (n.d.). In the formation of alpha bromo carboxylic acids via the HVZ reac.... Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Sciencemadness.org. (2022, June 24). Drying acyl halides with molecular sieves?. Retrieved from [Link]
-
Kivelä, H., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2024, April 9). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
Tada, N., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2465. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Yang, S., et al. (2021). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. ChemistryOpen, 10(10), 1018-1021. Retrieved from [Link]
-
Teplyakov, A. V., & Gurevich, I. (2006). Formation of surface-bound acyl groups by reaction of acyl halides on ge(100)-2x1. The Journal of Physical Chemistry B, 110(12), 6069-6077. Retrieved from [Link]
-
Gundlach-Graham, A., & Ray, S. J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4789-4796. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biophysics.org [biophysics.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
